6-Nitroquinoxaline-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 6-Nitroquinoxaline-2-carboxylic acid can be achieved using green chemistry principles. Various methods exist for its preparation, including condensation reactions between o-phenylene diamines and 1,2-dicarbonyl compounds. These reactions yield quinoxaline as a white crystalline powder .
Scientific Research Applications
AMPA Receptor Antagonistic Activity
6-Nitroquinoxaline-2-carboxylic acid derivatives have shown promising results in biological research, particularly in the field of neuroprotection. A study by Takano et al. (2005) focused on the design and synthesis of these derivatives, highlighting their effectiveness as alpha-amino-3-hydroxy-5-methylisoxazole propionate receptor (AMPA-R) antagonists. The research demonstrated that certain compounds with specific modifications exhibited high potency and selectivity for AMPA-R, along with neuroprotective efficacy both in vitro and in vivo (Takano et al., 2005).
Synthesis and Chemical Properties
The synthesis and chemical properties of this compound have been a subject of study for several decades. Otomasu and Yoshida (1960) explored the nitration of quinoxalines, leading to the formation of derivatives like 2-hydroxy-6-nitroquinoxaline. This research provides insight into the chemical reactions and synthesis processes of quinoxaline derivatives (Otomasu & Yoshida, 1960).
Application in Textile Industry
A study by Rangnekar and Tagdiwala (1986) highlighted the application of 6-nitroquinoxaline derivatives in the textile industry. They synthesized 6-acetamido-2-substituted quinoxaline derivatives and evaluated them as fluorescent whiteners for polyester fibers. This research indicates the versatility of 6-nitroquinoxaline derivatives, extending beyond pharmaceuticals into material science (Rangnekar & Tagdiwala, 1986).
Antibacterial Properties
The antibacterial properties of this compound derivatives have been studied extensively. For instance, a 2007 study by Al-Hiari et al. investigated new 8-nitrofluoroquinolone models, including derivatives of this compound, for their potential as antibacterial agents. These compounds exhibited significant activity against both gram-positive and gram-negative bacterial strains (Al-Hiari et al., 2007).
Antimycobacterial Activity
Gupta and Kaskhedikar (2011) conducted a study to understand the quantitative structure-activity relationship of 6-nitroquinolone-3-carboxylic acids. They found that specific atomic properties significantly influence the antimycobacterial activity of these compounds, providing insights for the development of new anti-tubercular agents (Gupta & Kaskhedikar, 2011).
Future Directions
properties
IUPAC Name |
6-nitroquinoxaline-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O4/c13-9(14)8-4-10-7-3-5(12(15)16)1-2-6(7)11-8/h1-4H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYYGQBDEGUYLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597722 | |
Record name | 6-Nitroquinoxaline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4244-37-5 | |
Record name | 6-Nitroquinoxaline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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